
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate
Übersicht
Beschreibung
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives and has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has been shown to have potent anticancer and antimicrobial activity, making it a valuable tool for studying these diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, making it difficult to design experiments to study its activity.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-bromo-3-methyl-1H-indole-5-carboxylate. One of the most promising directions is the development of new derivatives of this compound with improved anticancer and antimicrobial activity. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Conclusion:
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have potent anticancer and antimicrobial activity. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its activity and potential applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3-methyl-1H-indole-5-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. Several studies have shown that this compound has anticancer activity and can inhibit the growth of cancer cells. In addition, it has also been shown to have antimicrobial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-8-5-7(11(14)15-2)3-4-9(8)13-10(6)12/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVDCWPJSRKSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-bromo-3-methyl-1H-indole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



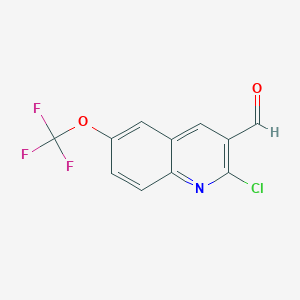
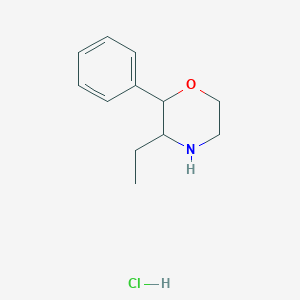
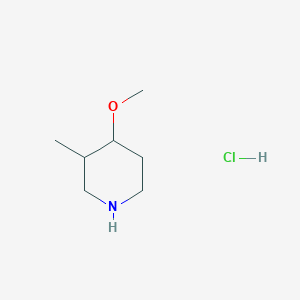
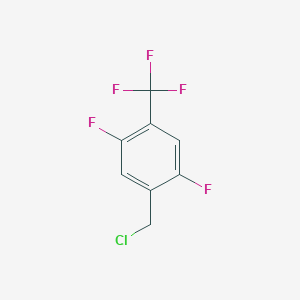



![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)
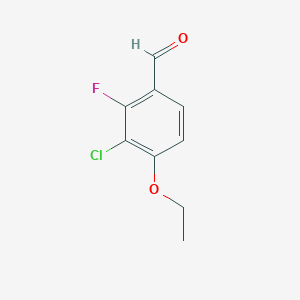
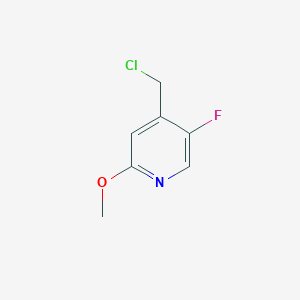

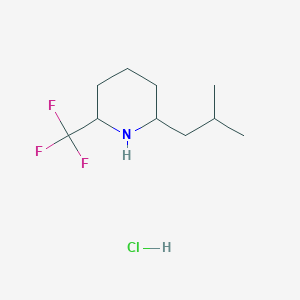
![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)
